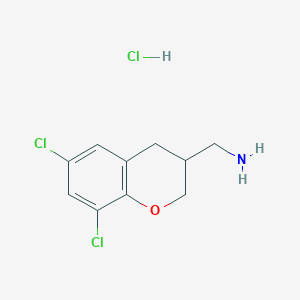
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride
Vue d'ensemble
Description
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride, also known as DCCM-HCl, is a synthetic compound that has been used for a variety of scientific research applications. DCCM-HCl is a crystalline solid that is soluble in water and has a molecular weight of 289.1 g/mol. It is a derivative of the amine hydrochloride family, and it has been used in a variety of laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Fluorescent Labeling of Methylamine
Huimin Ma, U. Jarzak, and W. Thiemann designed a fluorescent labeling probe, 8-(4,6-dichloro-1,3,5-triazinoxy)quinoline, for in situ monitoring of highly volatile methylamine. This probe labels spectroscopically inert methylamine, enabling significant changes in fluorescence properties useful for detecting methylamine released during specific chemical processes, such as the hydrolysis of N-methylcarbamates like ethiofencarb (Ma, Jarzak, & Thiemann, 2001).
Chemical Synthesis and Biological Evaluation
M. Salem, M. I. Marzouk, Salman Ali, and H. Madkour utilized the active methyl functionality of similar dichloro-chromenones for synthesizing derivatives with potential antibacterial and antifungal activities. These synthetic pathways illustrate the versatility of chromenone derivatives in creating a variety of heterocyclic systems, which might hint at the broad synthetic and medicinal applications of compounds like "(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride" (Salem et al., 2012).
Spectroscopic and Crystal Structure Analysis
Research by Kasey Trotter, N. Arulsamy, and E. Hulley on the crystal structure of a ruthenium complex with a related ligand highlights the potential for detailed structural and binding studies. Such studies can offer insights into the coordination chemistry of chroman-derivatives, potentially applicable to "(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride" for understanding its interaction with metals and other molecules (Trotter, Arulsamy, & Hulley, 2015).
Novel Synthesis Routes and Reactions
The work of V. Y. Korotaev, I. Kutyashev, A. Barkov, and V. Y. Sosnovskikh on the highly diastereoselective synthesis of chromanes from chromenes underlines the synthetic potential of chroman derivatives in generating structurally complex and stereochemically rich molecules. Such research underscores the versatility of chroman derivatives in organic synthesis and their potential utility in developing novel compounds and materials (Korotaev et al., 2017).
Propriétés
IUPAC Name |
(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8;/h2-3,6H,1,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETOWPPWKWKYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2Cl)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)

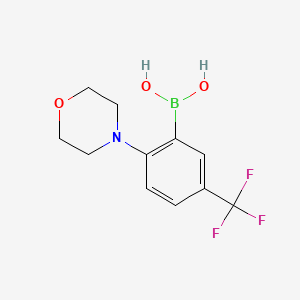

![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
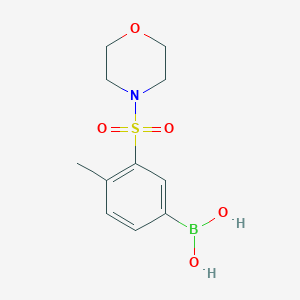

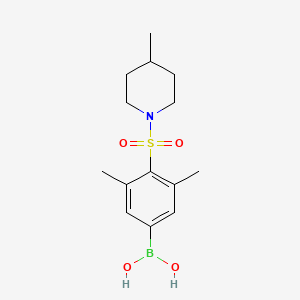

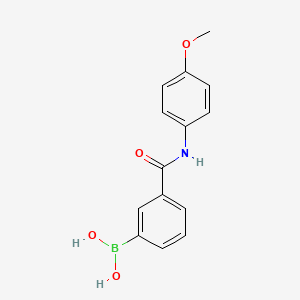

![4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine](/img/structure/B1458618.png)
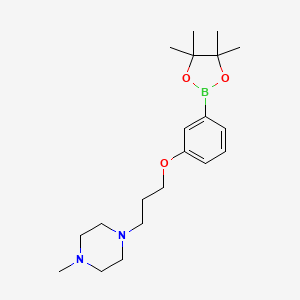
![methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458620.png)